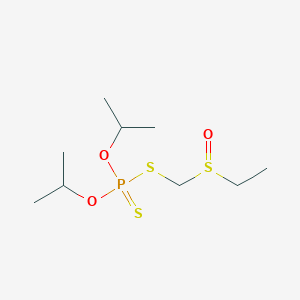
Aphidan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
IPSP is an organic thiophosphate.
Aplicaciones Científicas De Investigación
Agricultural Applications
-
Pest Control
- Mechanism of Action : Aphidan acts as a biopesticide, targeting aphids by disrupting their feeding behavior and reproductive capabilities. This compound has been shown to effectively reduce aphid populations in various crops, including soybeans and peach trees .
- Case Study : In a controlled study conducted over two years in an organic peach orchard in France, the application of this compound significantly reduced infestations of multiple aphid species, including the green peach aphid and mealy plum aphid. The treatment involved a single spray of mineral oil, which was effective in managing the pest populations without harming beneficial insects .
-
Integration with Technology
- Remote Sensing and AI : Recent research indicates that integrating this compound with satellite-based remote sensing and artificial intelligence can enhance pest management strategies. By using Sentinel-2 satellite data, researchers have developed models to predict aphid infestations, allowing for timely applications of this compound to maximize its effectiveness .
Ecological Impact
- Biodiversity Considerations : The use of this compound is aligned with integrated pest management practices that emphasize sustainability. By reducing reliance on synthetic pesticides, this compound helps maintain ecological balance and supports the conservation of beneficial insect species .
Efficacy Studies
- A study published in Crop Protection highlighted that this compound significantly reduces plant stress caused by aphids, which is detectable through satellite imagery. This finding underscores the potential for precision agriculture in applying this compound where it is most needed .
Resistance Management
- Research has shown that the use of this compound can be part of a broader strategy to manage resistance among aphid populations. For instance, bluegreen aphids in Australia have developed resistance to several conventional insecticides; however, incorporating biopesticides like this compound can help mitigate this issue by providing an alternative mode of action against these pests .
Comparative Analysis of Pest Control Methods
| Method | Efficacy | Environmental Impact | Cost-effectiveness | Application Frequency |
|---|---|---|---|---|
| Synthetic Insecticides | High | Moderate to High | Moderate | Frequent |
| This compound | Moderate to High | Low | High | As needed |
| Cultural Practices | Variable | Low | Variable | Seasonal |
Propiedades
Número CAS |
5827-05-4 |
|---|---|
Fórmula molecular |
C9H21O3PS3 |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
ethylsulfinylmethylsulfanyl-di(propan-2-yloxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H21O3PS3/c1-6-16(10)7-15-13(14,11-8(2)3)12-9(4)5/h8-9H,6-7H2,1-5H3 |
Clave InChI |
KOTOUBGHZHWCCJ-UHFFFAOYSA-N |
SMILES |
CCS(=O)CSP(=S)(OC(C)C)OC(C)C |
SMILES canónico |
CCS(=O)CSP(=S)(OC(C)C)OC(C)C |
Key on ui other cas no. |
5827-05-4 |
Pictogramas |
Acute Toxic; Environmental Hazard |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















